molecular formula C27H21NO8 B14109205 methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate

methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate

Cat. No.: B14109205
M. Wt: 487.5 g/mol
InChI Key: WDBVEUWPEFZYBZ-UHFFFAOYSA-N
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Description

Methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate involves multiple steps, starting with the preparation of the core structures. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxin derivatives: These compounds share the benzodioxin core structure and have similar chemical properties.

    Chromeno[8,7-e][1,3]oxazin derivatives: These compounds have the same chromeno-oxazin ring system and may exhibit similar biological activities.

Uniqueness

Methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate is unique due to its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H21NO8

Molecular Weight

487.5 g/mol

IUPAC Name

methyl 4-[[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate

InChI

InChI=1S/C27H21NO8/c1-31-27(30)16-2-5-18(6-3-16)36-24-14-34-26-19(25(24)29)7-9-21-20(26)13-28(15-35-21)17-4-8-22-23(12-17)33-11-10-32-22/h2-9,12,14H,10-11,13,15H2,1H3

InChI Key

WDBVEUWPEFZYBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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